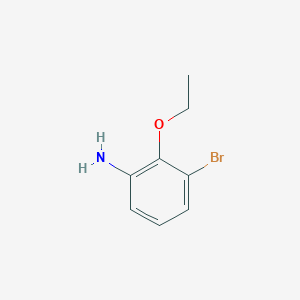

3-Bromo-2-ethoxyaniline

Description

Significance and Strategic Role in Contemporary Organic Synthesis

The strategic importance of 3-Bromo-2-ethoxyaniline in organic synthesis lies in the versatile reactivity of its constituent functional groups. The presence of an amino group, a bromine atom, and an ethoxy group on the same aromatic scaffold allows for a diverse range of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation reactions, while the bromo substituent is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This multi-functionality makes this compound a valuable intermediate for the construction of complex molecular frameworks. bldpharm.com

The compound serves as a key building block for introducing the 3-bromo-2-ethoxyphenyl moiety into larger structures. This is particularly relevant in the design of novel pharmaceutical agents and functional materials where precise control over substitution patterns is crucial for modulating biological activity or material properties. Its role as a synthetic intermediate is highlighted by its commercial availability as a research chemical, often categorized under "building blocks" for use in pharmaceutical and material science research. bldpharm.comtcichemicals.com

Foundational Relevance Across Interdisciplinary Chemical Sciences

While specific research applications of this compound are not yet widely published, the foundational relevance of its structural class—substituted anilines—is well-established across interdisciplinary chemical sciences. Aniline (B41778) derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. Furthermore, the ethoxy group can influence solubility and participate in hydrogen bonding interactions with biological targets.

In materials science, substituted anilines are precursors to a range of functional materials, including polymers and dyes. organicintermediate.com The specific substitution pattern of this compound could be exploited to synthesize novel organic electronic materials or pigments where the interplay of the electron-donating ethoxy and amino groups and the electron-withdrawing (by induction) bromine atom can tune the electronic properties of the resulting materials.

Delineation of Key Research Avenues and Objectives for this compound Investigations

Given the limited specific research on this compound, a number of key research avenues can be delineated to explore its full potential. A primary objective would be the systematic investigation of its reactivity in various named reactions to establish a comprehensive synthetic utility profile. This would involve exploring its participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the synthesis of novel heterocyclic systems.

A significant area of future research lies in its application in medicinal chemistry. A key objective would be its use in structure-activity relationship (SAR) studies, particularly as an analogue to the more extensively studied 3-bromo-2-methoxyaniline. chembk.com By comparing the biological activities of ethoxy-substituted compounds with their methoxy (B1213986) counterparts, researchers can probe the influence of the alkoxy chain length on target binding and pharmacokinetic properties.

Furthermore, the synthesis of novel derivatives of this compound and their subsequent evaluation for biological activity, for instance as enzyme inhibitors or receptor modulators, represents a promising avenue for drug discovery. In materials science, research could focus on the synthesis and characterization of polymers and dyes derived from this compound, with the objective of developing new materials with tailored optical and electronic properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1512352-61-2 | bldpharm.com |

| Molecular Formula | C8H10BrNO | bldpharm.com |

| Molecular Weight | 216.08 g/mol | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAPHZOYULVBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 3 Bromo 2 Ethoxyaniline and Its Advanced Derivatives

Established and Emerging Approaches in Chemical Synthesis

The chemical synthesis of substituted anilines like 3-Bromo-2-ethoxyaniline involves a range of classical and modern organic reactions. These methods are designed to introduce the bromo, ethoxy, and amino functionalities onto the benzene (B151609) ring with high regioselectivity and yield.

Multi-Step Synthetic Sequences (e.g., Halogenation, Alkoxylation, Reduction Analogs)

The preparation of this compound typically relies on a multi-step synthetic pathway, often starting from more readily available precursors. While direct synthesis routes are less common, analogous syntheses for similar compounds, such as 3-bromo-2-methoxyaniline, provide a well-established template. These sequences generally involve a combination of electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions.

A common strategy might begin with an appropriate aniline (B41778) or nitrobenzene (B124822) derivative. The key steps include:

Halogenation: Introduction of a bromine atom onto the aromatic ring. This is typically an electrophilic bromination.

Alkoxylation: Introduction of the ethoxy group. This can be achieved through Williamson ether synthesis on a phenol (B47542) precursor or nucleophilic aromatic substitution on an activated aryl halide.

Reduction: Conversion of a nitro group to an amine. This is a crucial final step if the synthesis starts from a nitroaromatic compound.

For instance, a plausible route could start from 2-ethoxyaniline, which is then brominated. Alternatively, starting from a nitrophenol, the synthesis could involve ethoxylation, followed by bromination and finally reduction of the nitro group. The specific sequence is critical to control the regiochemistry of the substitution pattern due to the directing effects of the substituents.

| Starting Material (Example) | Reaction Sequence | Key Transformations |

| 2-Ethoxyaniline | 1. Bromination | Electrophilic Aromatic Substitution |

| 2-Nitrophenol | 1. Ethoxylation2. Bromination3. Nitro Group Reduction | Williamson Ether Synthesis, Electrophilic Aromatic Substitution, Reduction |

| 3-Bromo-2-nitrophenol | 1. Ethoxylation2. Nitro Group Reduction | Nucleophilic Aromatic Substitution, Reduction |

Condensation Reactions Leading to Functionalized Species (e.g., Schiff Base Formation)

The primary amino group of this compound is a versatile handle for further functionalization, most notably through condensation reactions to form Schiff bases (imines). These reactions involve the condensation of the aniline with an aldehyde or ketone, typically under acidic catalysis, to form a C=N double bond. scholarsresearchlibrary.com This classical reaction provides a straightforward method to generate a wide array of derivatives. scispace.com

The general reaction is as follows:

this compound + R-CHO/R-CO-R' → 3-Bromo-2-ethoxy-N-(alkylidene/benzylidene)aniline + H₂O

These Schiff base derivatives are not just stable final products but also serve as important intermediates in organic synthesis. The imine bond can be subsequently reduced to form secondary amines or be targeted by nucleophiles in addition reactions. The synthesis of Schiff bases from various anilines and aldehydes has been extensively studied, with methods ranging from traditional refluxing in solvents to more eco-friendly approaches like microwave-assisted or solvent-free reactions. scholarsresearchlibrary.comscispace.com For example, studies have shown the successful condensation of substituted anilines with various benzaldehydes to yield the corresponding Schiff bases. iucr.orgd-nb.info

Advanced Coupling Reactions for Carbon-Heteroatom and Carbon-Carbon Bond Formation

The bromine atom in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl halides like this compound are key partners in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. researchgate.net It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov The reaction of this compound with various aryl or vinyl boronic acids would yield highly functionalized biaryl and styrenyl derivatives, respectively. The general reliability and chemoselectivity of the Suzuki-Miyaura coupling make it a powerful tool for derivatization. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This method provides direct access to aryl alkynes, which are valuable intermediates for further transformations, including the synthesis of heterocycles. mdpi.comfrontiersin.org The reaction is known for its efficiency in forming C(sp²)-C(sp) bonds. libretexts.org The coupling of this compound with various terminal alkynes would produce a library of 3-alkynyl-2-ethoxyanilines.

Table of Palladium-Catalyzed Reactions:

| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 3-Aryl-2-ethoxyaniline | Pd(0) catalyst, Base (e.g., K₂CO₃, K₃PO₄) |

The presence of the ortho-amino group in this compound can sometimes present challenges in Pd-catalyzed reactions due to potential catalyst inhibition via coordination. However, the development of specialized ligands and pre-catalysts has largely overcome these issues, allowing for efficient coupling even with such substrates. nih.gov

The Ullmann reaction, traditionally a copper-promoted coupling of aryl halides, has seen a modern resurgence with the development of catalytic systems. organic-chemistry.orggatech.edu These reactions are particularly useful for forming carbon-heteroatom bonds (C-N, C-O, C-S).

Ullmann Condensation (C-N Coupling): this compound can undergo N-arylation with another aryl halide, or it can itself act as the nucleophile in a coupling reaction with an amine. The latter, a C-N coupling at the bromine position, allows for the synthesis of N,N'-diaryl amine derivatives. Modern protocols often use catalytic amounts of copper along with a ligand and a base, proceeding under milder conditions than the classical stoichiometric copper reactions. nih.govfrontiersin.orgthieme-connect.de

Ullmann Ether Synthesis (C-O Coupling): While this compound already possesses an ether linkage, the bromine atom can be substituted with a phenoxide to form a diaryl ether, further extending the molecular framework.

The Ullmann-type reactions offer a valuable, cost-effective alternative to palladium-catalyzed methods, especially for C-N and C-O bond formation. gatech.edu

Heterocyclic Ring Formation and Annulation Strategies

The bifunctional nature of this compound, with its ortho-amino and bromo substituents, makes it an ideal precursor for the synthesis of fused heterocyclic systems through annulation strategies.

Various synthetic strategies can be envisioned:

Palladium-Catalyzed Intramolecular Cyclization: Following a cross-coupling reaction, an intramolecular cyclization can lead to the formation of a new ring. For instance, a Sonogashira coupling product could undergo an intramolecular cyclization to form an indole (B1671886) or other nitrogen-containing heterocycles.

Benzyne-Mediated Cyclization: The generation of a benzyne (B1209423) intermediate from this compound could be followed by an intramolecular trapping by the amino group or a tethered nucleophile to construct fused ring systems. jst.go.jp

[3+2] Heteroannulation: This strategy involves the reaction of the aniline with a suitable partner to construct a five-membered ring. For example, a tandem Buchwald-Hartwig amination followed by a C-H activation/arylation sequence can lead to the formation of carbazole (B46965) derivatives. nih.govacs.orgresearchgate.net

Pictet-Spengler and Bischler-Napieralski type reactions: While classical, these methods for forming isoquinoline (B145761) and other heterocyclic systems can be adapted. A derivative of this compound could be elaborated into a suitable precursor for these powerful cyclization reactions. acs.org

These annulation reactions are powerful tools for rapidly building molecular complexity and accessing diverse heterocyclic cores that are prevalent in pharmaceuticals and materials science.

Thiophene (B33073) Synthesis via Modified Gewald's Reaction

The Gewald reaction is a powerful multicomponent condensation method for the synthesis of 2-aminothiophenes. organic-chemistry.org The reaction typically involves an α-methylene carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.org The process commences with a Knoevenagel condensation between the carbonyl compound and the cyanoester, followed by the addition of sulfur to form a sulfur-adduct, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product. organic-chemistry.org

While direct use of this compound as a primary substrate in a classical Gewald reaction is not typical, its structure can be incorporated into thiophene synthesis. A plausible strategy involves modifying the aniline to participate in the reaction. For instance, the aniline could be part of an α-methylene carbonyl compound. More commonly, derivatives of starting materials like arylacetaldehydes are used. organic-chemistry.org The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with elemental sulfur and either malononitrile (B47326) or ethyl cyanoacetate (B8463686) exemplifies a Gewald-type synthesis to produce thiophene derivatives. mdpi.com This highlights a pathway where a bromo-substituted precursor is key for building the thiophene ring.

A hypothetical pathway for leveraging this compound would involve its conversion into a suitable α-cyano ester or ketone, which could then undergo the Gewald reaction.

| Reaction | Components | Product | Key Features |

| Gewald Reaction | α-methylene carbonyl, α-cyanoester, Elemental Sulfur | 2-Aminothiophene | Multicomponent, high efficiency for substituted thiophenes. organic-chemistry.org |

| Modified Gewald | 3-(2-bromoacetyl)-2H-chromen-2-one, Malononitrile, Sulfur | Thiophene derivative | Demonstrates use of bromo-compounds in thiophene synthesis. mdpi.comresearchgate.net |

Synthesis of Thiazole (B1198619), Pyrazole (B372694), Pyran, and Pyridine (B92270) Scaffolds

The functional groups of this compound make it an adaptable starting point for synthesizing a variety of heterocyclic scaffolds, including thiazoles, pyrazoles, pyrans, and pyridines. The synthetic strategies often involve the transformation of the aniline or the utilization of the bromo-substituent in cyclization reactions.

Thiazole Synthesis: Thiazole rings are often formed from α-halocarbonyl compounds. For example, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with phenylisothiocyanate and various aromatic amines yields thiazole derivatives. mdpi.com This suggests a viable route where this compound could be first acylated at the aniline nitrogen, followed by further manipulations to create an α-haloketone intermediate necessary for thiazole ring formation.

Pyrazole Synthesis: Pyrazole synthesis frequently involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov A continuous-flow process has been developed for synthesizing N-aryl-5-methylpyrazole from 5-bromo-2-methoxyaniline (B1307452). mdpi.com This process involves diazotization of the aniline, reduction to the corresponding hydrazine, and subsequent reaction with a β-dicarbonyl equivalent. mdpi.com This precedent strongly supports the potential of this compound for the synthesis of novel pyrazole derivatives using similar methodology.

Pyran and Pyridine Synthesis: Multicomponent reactions are effective for constructing pyran and pyridine rings. For instance, a multicomponent reaction of a propanenitrile derivative with various aldehydes can yield pyran derivatives, while using ammonium (B1175870) acetate (B1210297) as a catalyst in the same reaction can produce pyridine derivatives instead. nih.gov A series of 1,2,3-triazolyl-pyridine hybrids has been synthesized through a one-pot, three-component reaction of a triazole derivative, an aldehyde, and malononitrile or ethyl cyanoacetate. acs.org This illustrates how amino- and cyano-activated precursors can be cyclized into pyridine rings.

| Heterocycle | General Precursors | Reaction Type | Example from Literature |

| Thiazole | α-Bromocarbonyl compound, Thioamide/Thiourea | Hantzsch Thiazole Synthesis | Reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with phenylisothiocyanate and anilines. mdpi.com |

| Pyrazole | Hydrazine derivative, 1,3-Dicarbonyl compound | Knorr Pyrazole Synthesis | Synthesis of N-aryl-5-methylpyrazole from 5-bromo-2-methoxyaniline via a hydrazine intermediate. mdpi.com |

| Pyran | Propanenitrile, Aldehyde, Active Methylene (B1212753) Compound | Multicomponent Reaction | Reaction of 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile with aldehydes. nih.gov |

| Pyridine | Propanenitrile, Aldehyde, Ammonium Acetate | Multicomponent Reaction | Reaction of an acetyl triazole with aldehydes and malononitrile. nih.govacs.org |

Construction of Oxazole and Other Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are of immense interest in various fields of chemistry and biology. kit.eduwhiterose.ac.uk The structure of this compound, being a 2-haloaniline derivative, is particularly well-suited for the synthesis of benzoxazoles.

A practical and efficient route to obtain 6-substituted 2-indolyl benzoxazoles involves a photostimulated C-O cyclization of anions derived from carboxamides. conicet.gov.ar The synthesis starts with an amidation reaction between various 2-haloanilines (such as 2-bromo-4-methoxyaniline) and indole-2-carboxylic acid. The resulting amide undergoes an intramolecular cyclization under photostimulation to form the benzoxazole (B165842) ring system in excellent yields. conicet.gov.ar This strategy is directly applicable to this compound, which could react with various heterocyclic carboxylic acids to form amide precursors that would then cyclize to the corresponding benzoxazole derivatives.

Other nitrogen-containing systems can also be accessed. For instance, 5-aminooxazoles have been synthesized from the reaction of cyanoacetamide derivatives with oxime derivatives. eurjchem.com This indicates that with appropriate functional group transformations, this compound can serve as a foundational element for a wide array of heterocyclic systems.

Innovative Techniques for Enhanced Synthetic Efficiency and Control

Modern synthetic chemistry increasingly relies on innovative technologies to improve reaction efficiency, safety, and control. Microwave-assisted synthesis, continuous flow chemistry, and 3D-printed reactionware represent the forefront of these advancements, offering significant advantages for the synthesis of complex molecules derived from precursors like this compound.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, which is based on the efficient heat transfer achieved through dielectric heating. researchgate.net This technique can dramatically reduce reaction times, increase product yields, and enhance reaction rates compared to conventional heating methods. researchgate.netchim.it

The application of MAOS is widespread in heterocyclic synthesis. For example, an efficient method for the copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidines was developed using microwave heating at 80°C for just one hour, resulting in good to excellent yields. mdpi.com In another example, imine derivatives of benzothiazole (B30560) were synthesized by reacting an aldehyde with various primary aromatic amines, including 4-bromoaniline, under microwave irradiation. uokerbala.edu.iq These examples demonstrate the compatibility of bromo-aniline substrates with MAOS conditions, suggesting that syntheses involving this compound could be significantly accelerated and optimized using this technology.

| Technique | Principle | Advantages | Relevant Application |

| MAOS | Dielectric Heating | Rapid reaction times, Increased yields, Enhanced rates | Copper-catalyzed amination of a 3-bromo-substituted heterocycle. mdpi.com |

Continuous Flow Chemical Synthesis Applications

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency, enhanced safety, and greater scalability.

The synthesis of pyrazole derivatives from a bromo-aniline precursor has been successfully demonstrated in a continuous-flow system. mdpi.com Specifically, 5-bromo-2-methoxyaniline was converted to the corresponding pyrazole in an 8-minute residence time, a process that proved safer and scalable to the kilogram level. mdpi.com The use of flow chemistry can be particularly advantageous for handling potentially hazardous intermediates, such as diazonium salts, which are often generated from anilines. mdpi.com Industrial methods for related compounds already envision the use of continuous flow reactors for improved efficiency and safety. smolecule.com This technology is highly suitable for the multi-step synthesis of advanced derivatives from this compound, allowing for a streamlined and controlled production process. beilstein-journals.org

Application of 3D-Printed Reactionware in Bespoke Synthesis Design

A revolutionary approach in chemical synthesis is the use of 3D-printing to create custom-designed reactors, termed "reactionware". gla.ac.uk This technology allows chemists to fabricate reactors with specific geometries, topologies, and even integrated functionalities like catalysts or analytical components, all from a digital design. gla.ac.ukresearchgate.net Using robust and chemically inert materials like polypropylene (B1209903) (PP), these 3D-printed devices can be used for a wide range of organic reactions, including in continuous-flow setups. beilstein-journals.orggla.ac.uk

This technology enables the rapid prototyping and optimization of reactor design to maximize the efficiency of a specific chemical transformation. researchgate.net Researchers have demonstrated that by simply altering the architecture of the 3D-printed reactor, the outcome of a reaction can be switched between different products. gla.ac.uk For complex, multi-step syntheses starting from this compound, 3D-printed reactionware offers the unprecedented ability to design and fabricate bespoke reactors tailored to optimize each step of the synthetic sequence, potentially integrating reaction, separation, and analysis into a single, monolithic device. rsc.org

| Technology | Description | Key Advantages |

| 3D-Printed Reactionware | Custom-fabricated chemical reactors made using 3D-printing. gla.ac.uk | Bespoke design, control of reactor geometry, integration of catalysts and analytical tools, rapid prototyping. researchgate.netrsc.org |

| Continuous Flow in 3D-Printed Devices | Using 3D-printed reactors for continuous-flow organic chemistry. beilstein-journals.org | Combines the advantages of flow chemistry with custom reactor design for complex, multi-step syntheses. beilstein-journals.org |

Elucidation of Reaction Mechanisms and Complex Chemical Transformations Involving 3 Bromo 2 Ethoxyaniline

Intrinsic Reactivity Profiles of Principal Functional Groups

The chemical behavior of 3-Bromo-2-ethoxyaniline is governed by the interplay of its three principal functional groups: the aromatic bromine atom, the primary amino group, and the ethoxy ether linkage. Each group imparts distinct reactivity to the benzene (B151609) ring and participates in a variety of chemical transformations.

Reactivity and Regioselectivity of the Aromatic Bromine Atom in Substitution Reactions

The bromine atom attached to the aromatic ring of this compound serves primarily as a leaving group in substitution reactions. Its reactivity is significantly influenced by the electronic nature of the other substituents on the ring. The presence of the electron-donating amino (-NH2) and ethoxy (-OCH2CH3) groups increases the electron density of the aromatic ring, which generally disfavors classical nucleophilic aromatic substitution (SNA) pathways. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

However, the bromine atom can be displaced under specific conditions, often involving organometallic catalysis. Reactions such as Buchwald-Hartwig amination or Suzuki coupling can be employed to replace the bromine with nitrogen nucleophiles or to form new carbon-carbon bonds, respectively.

In the context of electrophilic aromatic substitution (EAS), the bromine atom is considered a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. However, its directing influence in this compound is largely overshadowed by the much stronger activating and directing effects of the amino and ethoxy groups.

Basic Nature and Reactivity of the Amino Group in Electrophilic and Nucleophilic Processes

The primary amino group is the most reactive site on the this compound molecule for many transformations. Its lone pair of electrons makes it both a Brønsted-Lowry base and a potent nucleophile. libretexts.org As a base, it can be protonated by acids to form an anilinium salt. As a nucleophile, it readily reacts with a wide range of electrophiles. libretexts.orgmsu.edu

Common reactions involving the amino group include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This transformation is often used as a protective strategy to moderate the high reactivity of the amino group during other reactions, such as electrophilic aromatic substitution. youtube.com

Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups, including -OH, -CN, -F, and -H (via Sandmeyer, Schiemann, or deamination reactions).

In electrophilic aromatic substitution reactions, the amino group is a powerful activating group and strongly directs incoming electrophiles to the positions ortho and para to itself. youtube.com In this compound, the para position to the amino group is occupied by the bromine atom. The two available ortho positions are C4 and C6. The C6 position is sterically unhindered, while the C4 position is adjacent to the bromine atom. The ethoxy group at the C2 position also directs ortho and para, reinforcing the activation of the C4 and C6 positions.

Stability and Potential Transformations of the Ether Linkage

The aryl ether linkage in this compound is generally stable under many reaction conditions, including those used for modifications of the amino group or substitution of the bromine atom. Cleavage of aryl-ether bonds typically requires harsh conditions, such as treatment with strong acids like hydrobromic or hydroiodic acid at high temperatures. acs.org

Mechanistically, the acid-catalyzed cleavage involves protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the ethyl group (an SN2 reaction) or, under more forcing conditions, on the aromatic carbon. The latter is less favorable. Certain catalytic systems, often employed in the context of lignin (B12514952) degradation, can also achieve cleavage of aryl-ether bonds under less severe conditions. rsc.org In the absence of such specific and harsh reagents, the ethoxy group is expected to remain intact during most synthetic transformations.

Detailed Mechanistic Investigations of Core Reactions

Periodate (B1199274) Oxidation of Aromatic Amines: Influence of Substituents and Linear Free Energy Relationships (LFER)

The oxidation of aromatic amines by periodate has been a subject of kinetic and mechanistic studies. researchgate.net These reactions are generally understood to proceed through a complex mechanism, often initiated by the formation of an unstable intermediate complex between the aromatic amine and the periodate ion. researchgate.net The reaction is sensitive to the electronic environment of the aromatic ring, with substituents playing a crucial role in determining the reaction rate. asianpubs.org

Studies on various substituted anilines have shown that the reaction rate is enhanced by electron-donating groups and retarded by electron-withdrawing groups. asianpubs.org This suggests an electrophilic attack on the amine nitrogen, where a transition state with a positive charge buildup on the nitrogen atom is developed. Electron-donating substituents help to stabilize this positive charge, thus accelerating the reaction. asianpubs.org

For this compound, the electronic effects of the substituents are mixed:

The ethoxy group is located ortho to the amino group, while the bromo group is meta. The rate of periodate oxidation would therefore be a product of the competing electronic influences of these two groups. Compared to aniline (B41778), the presence of the activating ethoxy group would be expected to increase the rate, while the deactivating bromo group would decrease it. The net effect would depend on the relative magnitudes of these influences.

Linear Free Energy Relationships (LFERs), such as the Hammett equation, have been applied to correlate the reaction rates of substituted anilines with substituent constants (σ). asianpubs.orgacs.org The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted aniline, k₀ is the rate constant for aniline, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. A negative value for ρ indicates that the reaction is favored by electron-donating groups. Studies on aniline oxidation have indeed yielded negative ρ values, supporting the proposed mechanism involving a buildup of positive charge in the transition state. asianpubs.org

| Substituent (X) in X-C₆H₄NH₂ | k₂ (L mol⁻¹ s⁻¹) | Hammett Constant (σ) |

|---|---|---|

| p-OCH₃ | Value not provided, but qualitatively fast | -0.27 |

| p-CH₃ | Value not provided, but qualitatively fast | -0.17 |

| H (Aniline) | Value not provided (Reference) | 0.00 |

| m-Cl | Reaction too slow to be studied accurately | +0.37 |

| m-Br | Reaction too slow to be studied accurately | +0.39 |

| m-NO₂ | Reaction too slow to be studied accurately | +0.71 |

Data is illustrative of trends reported in the literature; precise rate constants depend on specific reaction conditions (e.g., solvent, temperature). The literature indicates that meta-substituted anilines with electron-withdrawing groups react too slowly to be measured under comparable conditions. asianpubs.org

Nucleophilic Displacement Mechanisms at Brominated Centers

Nucleophilic displacement of the bromine atom in this compound would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is fundamentally different from SN1 and SN2 reactions that occur at sp³-hybridized carbon centers. wikipedia.org The SNAr mechanism typically involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the bromine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.

Elimination of the leaving group: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is usually the formation of the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is key to the facility of the reaction. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, are crucial as they delocalize the negative charge of the intermediate, thereby stabilizing it and accelerating the reaction. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the ring is substituted with two strong electron-donating groups (amino and ethoxy). These groups increase the electron density on the ring and would destabilize the negatively charged Meisenheimer complex, making the classical SNAr reaction highly unfavorable. Therefore, displacement of the bromine atom via an uncatalyzed SNAr pathway would require extremely harsh conditions, if it proceeds at all.

Alternative mechanisms for nucleophilic substitution on such electron-rich aryl halides include:

Benzyne (B1209423) mechanism: Under the influence of a very strong base (e.g., sodium amide), an elimination-addition sequence can occur, proceeding through a highly reactive benzyne intermediate.

Metal-catalyzed cross-coupling: As mentioned previously, transition-metal-catalyzed reactions (e.g., Palladium, Copper) provide a much more viable route for the substitution of bromine on electron-rich aromatic rings. These reactions proceed through different mechanistic cycles involving oxidative addition, transmetalation, and reductive elimination.

Studies on Tautomerism and Stereoisomerism (e.g., Enol-Imine Tautomerism, E/Z Isomerism)

While this compound itself does not exhibit tautomerism or E/Z isomerism within its stable aromatic structure, these phenomena are critical in understanding the structure and reactivity of its derivatives, particularly Schiff bases (imines). Schiff bases are commonly synthesized from the condensation reaction of anilines with aldehydes or ketones. The resulting C=N double bond is a key functional group where both tautomerism and stereoisomerism can be observed.

Enol-Imine and Keto-Enamine Tautomerism:

Schiff bases derived from anilines can exist in equilibrium between different tautomeric forms, most notably the enol-imine and keto-enamine forms. acs.orgrsc.org This type of tautomerism involves the intramolecular transfer of a proton. In derivatives of this compound, this equilibrium would be influenced by factors such as the nature of the substituents on the aromatic rings and the polarity of the solvent. rsc.orgnih.gov For instance, in many benzylidene aniline-type compounds, the (E)-enol-imine tautomer is found to be the predominant form in freshly prepared solutions. nih.govresearchgate.net The presence of hydrogen-bond donating or accepting species can shift the equilibrium, increasing the population of the keto-amine forms over time. nih.govresearchgate.net Computational studies on related systems suggest that the enol-imine form is often the most stable species in the gas phase. nih.gov

E/Z Isomerism:

The restricted rotation around the carbon-nitrogen double bond (C=N) in Schiff bases derived from this compound can lead to the formation of geometric isomers, designated as E and Z. studymind.co.ukwikipedia.org This is a form of stereoisomerism where the isomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. wikipedia.org

The assignment of E or Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each atom of the double bond. chemguide.co.ukyoutube.com

Z-isomer: The higher-priority groups on each atom of the C=N bond are on the same side (from the German zusammen, meaning together). chemguide.co.ukdocbrown.info

E-isomer: The higher-priority groups on each atom of the C=N bond are on opposite sides (from the German entgegen, meaning opposite). chemguide.co.ukdocbrown.info

For a Schiff base formed from this compound and an aldehyde (R-CHO), the substituents on the nitrogen would be the 3-bromo-2-ethoxyphenyl group and a lone pair of electrons. On the carbon, the substituents would be a hydrogen atom and the 'R' group from the aldehyde. The presence of bulky or electronically influential substituents, such as the bromo and ethoxy groups on the aniline ring, can influence the relative stability and reactivity of the E and Z isomers. nih.gov Studies on analogous compounds, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, confirm the formation and isolation of specific geometric isomers. nih.govresearchgate.net

Table 1: Isomeric Forms in Derivatives of this compound

| Isomerism Type | Description | Structural Requirement | Example Derivative Structure (Generic) |

| Tautomerism | Equilibrium between constitutional isomers, typically involving proton transfer. acs.orgrsc.org | A Schiff base derivative capable of intramolecular proton transfer. | Enol-Imine vs. Keto-Enamine forms of a Schiff base. |

| Stereoisomerism | Isomers with the same connectivity but different spatial arrangements. wikipedia.org | A derivative with a stereocenter, such as a C=N double bond. | E/Z isomers of a Schiff base. |

| E/Z Isomerism | A type of stereoisomerism due to restricted rotation about a double bond. studymind.co.uk | A C=N double bond where each atom (C and N) has two different substituents. | (E)- and (Z)-isomers of an imine formed from this compound. |

Kinetic and Thermodynamic Parameters Governing Reactivity

The reactivity of this compound is governed by a combination of kinetic and thermodynamic factors, which are heavily influenced by the electronic and steric properties of its substituents. The electron-donating ethoxy group (-OEt) and the electron-withdrawing but ortho-para directing bromo group (-Br) create a complex electronic environment that dictates the compound's behavior in chemical reactions.

Kinetic studies on reactions involving substituted anilines, such as Michael-type additions or reactions with chlorinating agents, provide insight into the mechanistic pathways. koreascience.krutmb.edu For many reactions, a multi-step mechanism is proposed, often involving the formation of a complex in a rapid equilibrium step, followed by a slower, rate-determining step. utmb.edu The observed reaction rate often shows a fractional order dependence on the aniline concentration, which supports the formation of an intermediate complex. utmb.edu

The substituents on the aniline ring directly impact the nucleophilicity of the amino group and the stability of any intermediates or transition states. A Brønsted-type plot, which correlates logarithmic reaction rates with the pKa values of the anilines, can be used to probe these substituent effects. koreascience.kr A linear correlation typically indicates a consistent reaction mechanism across a series of related compounds. koreascience.kr

Thermodynamic parameters such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of reaction determine the position of equilibrium and the spontaneity of a transformation. For tautomeric equilibria in aniline derivatives, these parameters can be measured to understand the relative stability of the different forms. rsc.org For example, in the enol-imine ⇌ keto-amine equilibrium of N-salicylidene-p-X-aniline compounds, both electron-donating and electron-accepting substituents were found to influence the equilibrium constant (K°) and the associated thermodynamic properties. rsc.org While specific data for this compound is not available, the principles derived from these studies on analogous systems are directly applicable.

Table 2: Key Parameters in the Study of this compound Reactivity

| Parameter | Symbol | Significance | Influencing Factors |

| Kinetic Parameters | Govern the rate of reaction. | ||

| Rate Constant | k | A proportionality constant relating reaction rate to reactant concentrations. | Temperature, Catalyst, Solvent, Steric hindrance. |

| Reaction Order | n/a | The relationship between the rate of a reaction and the concentration of a species. | Reaction Mechanism. |

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. | Nature of reactants, Catalyst. |

| Thermodynamic Parameters | Govern the extent and spontaneity of a reaction. | ||

| Equilibrium Constant | K | The ratio of product to reactant concentrations at equilibrium. utmb.edu | Temperature, Pressure. |

| Gibbs Free Energy | ΔG° | Indicates the spontaneity of a reaction at constant temperature and pressure. rsc.org | Enthalpy, Entropy, Temperature. |

| Enthalpy Change | ΔH° | The heat absorbed or released during a reaction at constant pressure. rsc.org | Bond energies of reactants and products. |

| Entropy Change | ΔS° | The change in disorder or randomness of a system during a reaction. rsc.org | Molecular structure, Phase changes. |

Computational Chemistry and Theoretical Modeling of 3 Bromo 2 Ethoxyaniline

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-bromo-2-ethoxyaniline, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its geometry, electronic distribution, and reactivity descriptors.

DFT calculations can map the Molecular Electrostatic Potential (MEP), identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. The amino group (-NH2) and the oxygen of the ethoxy group are expected to be negative potential regions, while the hydrogen atoms of the amino group would be positive potential regions.

Reactivity can be quantified using frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO (Highest Occupied Molecular Orbital) relates to the ability to donate electrons, while the LUMO (Lowest Unoccupied Molecular Orbital) energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For substituted anilines, electron-donating groups generally increase the HOMO energy, making the molecule more reactive towards electrophiles.

Table 1: Predicted DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Influence of Substituents |

|---|---|---|

| HOMO Energy | Relatively High | Increased by the electron-donating ethoxy and amino groups. |

| LUMO Energy | Moderately Low | Lowered by the electron-withdrawing bromine atom. |

| HOMO-LUMO Gap | Small to Moderate | The combined effects of EDG and EWG lead to a reduced energy gap, suggesting moderate reactivity. |

| Dipole Moment | Non-zero | Asymmetrical substitution pattern creates a significant molecular dipole moment. |

| Mulliken Charges | Negative charge on N and O; Positive charge on hydrogens of NH2 | Reflects the electronegativity differences and electron distribution within the molecule. |

Note: The values in this table are predictive and based on theoretical principles derived from studies on similar substituted anilines.

The flexibility of this compound arises from the rotation around single bonds, primarily the C-N bond of the amino group and the C-O bond of the ethoxy group. DFT can be used to calculate the potential energy surface for these rotations, revealing the most stable conformations and the energy barriers between them.

For the amino group, an inversion barrier also exists, corresponding to the nitrogen atom moving through the plane of the atoms bonded to it. The height of this barrier is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups tend to decrease the inversion barrier in substituted anilines.

Tautomerism, the migration of a proton, is also a possibility. For this compound, imine-amine tautomerism could theoretically occur, although the aromatic amine form is overwhelmingly more stable. DFT calculations can quantify this stability difference by computing the energies of both tautomers and the transition state connecting them.

Table 2: Predicted Conformational and Tautomeric Energy Barriers

| Process | Description | Predicted Energy Barrier | Factors Influencing Barrier |

|---|---|---|---|

| C(ring)-NH2 Rotation | Rotation of the amino group relative to the benzene (B151609) ring. | Low | Steric hindrance from the ortho-ethoxy group and electronic effects. |

| NH2 Inversion | Pyramidal inversion of the amino group. | Low to Moderate | Influenced by the electronic push-pull nature of the substituents. |

| C(ring)-OEt Rotation | Rotation of the ethoxy group relative to the benzene ring. | Low | Steric hindrance with the adjacent amino group. |

| Amine-Imine Tautomerism | Proton transfer from nitrogen to a ring carbon. | High | Disruption of aromaticity makes the imine tautomer significantly less stable. |

Note: The energy barriers are qualitative predictions based on the analysis of related molecular systems.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromatic character of a molecule. It compares the bond lengths in a given ring to optimal bond lengths found in a fully aromatic system (like benzene), for which HOMA is defined as 1. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic, bond-alternating structure.

For this compound, the substituents will cause some deviation of the ring's bond lengths from the ideal benzene structure, leading to a HOMA value slightly less than 1. The electron-donating amino and ethoxy groups and the electron-withdrawing bromo group create a push-pull effect that can lead to some degree of bond length alternation and a slight reduction in aromaticity compared to benzene. DFT-optimized geometries provide the necessary bond lengths to calculate the HOMA index.

Table 3: Predicted Aromaticity Indices for this compound

| Index | Description | Predicted Value | Interpretation |

|---|

| HOMA | Harmonic Oscillator Model of Aromaticity; based on bond lengths. | ~0.98 - 0.99 | Indicates a high degree of aromaticity, with minor deviation from ideal benzene due to substituent effects. |

Note: The HOMA value is an estimation based on typical values for substituted benzenes.

Molecular Dynamics and Conformational Analysis

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insight into its conformational flexibility, interactions with solvents, and vibrational motions.

By simulating the molecule in a solvent like water or an organic solvent, one can observe the preferential conformations and the dynamics of the flexible ethoxy and amino groups. The simulation would reveal how intermolecular forces, such as hydrogen bonding between the amino group and solvent molecules, influence the conformational landscape. This analysis is crucial for understanding how the molecule behaves in a realistic chemical environment.

Theoretical Predictions of Structure-Property Relationships

By integrating the results from DFT and MD, it is possible to predict structure-property relationships. The calculated electronic properties can be correlated with chemical reactivity and spectroscopic characteristics.

For instance, the electron distribution predicted by DFT suggests that electrophilic aromatic substitution would be directed by the powerful ortho, para-directing amino and ethoxy groups, with the positions ortho and para to these groups being activated. However, steric hindrance from the bulky ethoxy and bromo groups will play a significant role in determining the final product distribution. The calculated pKa value, a measure of basicity, is expected to be influenced by the electronic effects of both the bromo and ethoxy substituents. The electron-donating ethoxy group would tend to increase basicity, while the electron-withdrawing bromo group would decrease it.

Furthermore, computational models can predict properties like polarizability and hyperpolarizability, which are relevant for non-linear optical (NLO) applications. Molecules with significant charge separation and electron delocalization, as is expected in this compound, can exhibit interesting NLO properties.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of 3 Bromo 2 Ethoxyaniline in Advanced Organic Synthesis and Functional Material Development

Fundamental Role as a Versatile Synthetic Intermediate for Complex Molecules

In advanced organic synthesis, the true value of a building block lies in its ability to serve as a reliable precursor for more complex, high-value molecules. 3-Bromo-2-ethoxyaniline, by virtue of its trifunctional nature (amino, bromo, and ethoxy groups), offers multiple reaction sites for constructing intricate molecular architectures. The amino group can be readily transformed into a diazonium salt for Sandmeyer-type reactions or used in coupling reactions to form amides or larger heterocyclic systems. The bromine atom is a key functional handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

The strategic positioning of these groups allows for sequential and site-selective reactions. For instance, the amino group can be protected while a cross-coupling reaction is performed at the bromine site, followed by deprotection and further transformation of the amino group. This versatility makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. ketonepharma.comketonepharma.com Closely related compounds like 3-bromoaniline (B18343) are recognized as essential building blocks for producing complex aromatic molecules, including those with biological activity. ketonepharma.com

Table 1: Functional Group Reactivity in this compound

| Functional Group | Position | Common Reactions | Synthetic Utility |

|---|---|---|---|

| Amino (-NH₂) | C1 | Diazotization, Acylation, Alkylation, Amide formation | Introduction of azo groups, formation of heterocycles, linking to other molecules. |

| Bromo (-Br) | C3 | Suzuki Coupling, Heck Reaction, Buchwald-Hartwig Amination, Grignard formation | Creation of C-C and C-N bonds, introduction of aryl or alkyl groups. |

| Ethoxy (-OC₂H₅) | C2 | Ether cleavage (under harsh conditions) | Modifies solubility, electronic properties, and steric environment of the molecule. |

Development of Advanced Functional Materials

The unique electronic and structural characteristics of this compound make it a candidate for the development of advanced functional materials where precise control over molecular structure translates into specific macroscopic properties.

Substituted anilines are precursors to a class of conducting polymers known as polyanilines. While the direct polymerization of this compound is not widely documented, its structure suggests it could be used as a monomer or co-monomer to synthesize polymers with tailored properties. The presence of the ethoxy and bromo substituents on the polymer backbone would significantly influence the final material's characteristics.

Solubility and Processability: The ethoxy group can enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of rigid-backbone polymers.

Electronic Properties: Both the electron-donating ethoxy group and the electron-withdrawing bromine atom would modulate the electronic bandgap of the polymer, affecting its conductivity, and optical properties.

Functionality: The bromine atom can be retained in the polymer as a site for post-polymerization modification, allowing for the grafting of other functional groups to create materials for specific applications like sensors or specialized coatings. The general utility of bromoanilines in preparing specialty polymers has been noted in materials science. ketonepharma.com

The application of this compound as a direct precursor for nanomaterials is an emerging area with significant potential. Its molecular structure is suitable for several roles in nanoscience. It could be used in the bottom-up synthesis of nitrogen-doped carbon dots, where the aniline (B41778) ring provides the carbon and nitrogen framework. Furthermore, the amino group can act as a capping agent or a surface functionalization ligand for metallic or semiconductor nanoparticles, modifying their stability, solubility, and interfacing properties with other materials. The integration of such functionalized nanoparticles is a key step in creating hybrid materials for catalysis, sensing, and biomedical applications.

Applications in Advanced Dye Chemistry and Pigment Synthesis

The most established application area for compounds like this compound is in the synthesis of azo dyes and pigments. ketonepharma.comorganicintermediate.com The core process involves the transformation of the primary amino group into a diazonium salt, which is then reacted with a coupling component (typically a phenol (B47542), naphthol, or another aniline) to form a highly conjugated azo compound.

The final color and spectral properties of an azo dye are determined by the electronic structure of the entire molecule, which is heavily influenced by the substituents on the aromatic rings. In this compound, the substituents play a critical role in modulating the spectral characteristics.

Ethoxy Group (-OC₂H₅): As an electron-donating group (auxochrome), the ethoxy group increases the electron density in the aromatic ring. This generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum, deepening the color of the dye (e.g., from yellow towards orange or red).

Bromo Group (-Br): The bromine atom has a dual electronic effect. It is electron-withdrawing through induction but can be electron-donating through resonance. Its presence can subtly shift the color and often enhances properties like lightfastness and chemical stability.

This combination of substituents allows for fine-tuning of the absorption and emission spectra, enabling the design of dyes with specific, targeted colors. organicintermediate.com

Chemists can employ several strategies to regulate the color and properties of dyes derived from this compound. The primary strategy is the selection of the coupling partner. By reacting the diazotized this compound with a diverse library of coupling agents, a wide palette of colors can be generated.

Furthermore, the bromine atom serves as a strategic tool for property regulation. It can increase the molar mass and planarity of the dye molecule, which can improve its affinity for certain fibers and enhance its sublimation fastness, a critical property for disperse dyes used on synthetic fabrics like polyester. researchgate.net The inherent chemical stability and solubility characteristics imparted by the substituents also provide advantages in the preparation and application of these dyestuffs. organicintermediate.com

Table 2: Influence of Substituents on Azo Dye Properties Derived from this compound

| Substituent | Electronic Effect | Impact on Spectral Properties (Color) | Impact on Other Properties |

|---|---|---|---|

| Ethoxy (-OC₂H₅) | Electron-donating (Auxochrome) | Bathochromic shift (deepens color) | Increases solubility, modifies affinity to substrates. |

| Bromo (-Br) | Electron-withdrawing (Inductive) | Modulates color, can cause slight hypsochromic or bathochromic shifts. | Often improves lightfastness, chemical resistance, and sublimation fastness. |

Coordination Chemistry and Rational Ligand Design

Synthesis of Novel Metal Complexes and Organometallic Compounds

There is no available research detailing the synthesis of novel metal complexes or organometallic compounds using this compound as a ligand. The exploration of its reactivity with various metal precursors, such as transition metal halides or acetates, would be the first step in determining its capacity to form stable coordination entities. Characterization of any resulting products through techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry would be essential to elucidate their molecular structures and bonding.

Design and Assembly of Supramolecular Aggregates

Similarly, the role of this compound in the design and assembly of supramolecular aggregates has not been documented. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to construct larger, well-defined architectures.

The this compound molecule possesses several features that could potentially be exploited in supramolecular design. The amino group can act as a hydrogen bond donor, while the ethoxy group's oxygen atom can act as a hydrogen bond acceptor. The bromine atom is a potential halogen bond donor, and the aromatic ring can participate in π-π stacking interactions. The specific arrangement of these functional groups could, in theory, direct the self-assembly of the molecule into distinct supramolecular motifs. However, without experimental evidence, any discussion of its role in this field remains speculative.

Future research in this area would involve studying the crystallization behavior of this compound and its co-crystallization with other molecules to understand its preferred non-covalent interaction patterns.

Future Research Trajectories and Emerging Trends in 3 Bromo 2 Ethoxyaniline Chemistry

Exploration of Unconventional Synthetic Routes and Reaction Pathways

Traditional methods for synthesizing substituted anilines often involve multi-step sequences, such as nitration followed by reduction and subsequent functionalization, which can suffer from limitations in regioselectivity and functional group tolerance. The future of 3-Bromo-2-ethoxyaniline synthesis lies in the adoption of more efficient and elegant unconventional strategies that offer improved atom economy and access to diverse analogues.

Three-Component Reactions: A significant trend in modern synthesis is the use of multi-component reactions (MCRs) to construct complex molecules in a single step. Facile methods for synthesizing meta-substituted anilines have been developed using a three-component cyclo-condensation of 1,3-diketones, amines, and acetone. rsc.orgbeilstein-journals.org This approach, which builds the aniline (B41778) ring from acyclic precursors, could be adapted for this compound by designing appropriate starting materials. Gold-catalyzed three-component reactions that sequentially activate different alkynes also provide a modular fashion to access a variety of substituted anilines. documentsdelivered.com

Direct C–H Functionalization: The direct activation and functionalization of carbon-hydrogen (C–H) bonds is a transformative strategy in organic synthesis, circumventing the need for pre-functionalized starting materials. For a molecule like this compound, achieving substitution at the meta-position relative to the powerful ortho,para-directing amino group is a classic challenge. acs.org Emerging research has focused on transition metal-catalyzed meta-C–H functionalization, often employing a directing group to control regioselectivity. rsc.orgresearchgate.net Recyclable templates have been designed that can direct the functionalization of distal meta-C–H bonds in aniline derivatives. nih.gov Exploring such strategies could provide novel pathways to synthesize or further derivatize the this compound core.

N-Oxide Chemistry: An alternative unconventional approach involves leveraging the unique reactivity of aniline N-oxides. Treatment of N,N-dialkylaniline N-oxides with thionyl halides has been shown to provide practical and convenient access to regioselectively halogenated anilines. nih.govnih.gov This method proceeds through a temporary increase in the oxidation level of the nitrogen atom, enabling selective halogenation that might be difficult to achieve through classical electrophilic aromatic substitution. nih.gov Applying this logic could lead to novel routes for introducing the bromine atom onto the 2-ethoxyaniline scaffold.

| Synthetic Strategy | Description | Potential Advantage | Key Research Finding |

|---|---|---|---|

| Three-Component Reactions | Condensation of acyclic precursors (e.g., diketones, amines, acetone) to form the aniline ring in one pot. rsc.org | High atom economy, rapid assembly of the core structure. | A facile method based on cyclo-condensation/aromatization has been developed for meta-substituted arylamines. rsc.org |

| Meta C–H Functionalization | Directly converting a C–H bond at the meta position to a C-X or C-C bond, often using a transition metal catalyst and a directing group. rsc.org | Avoids multi-step synthesis and pre-functionalization, allowing late-stage modification. | Recyclable templates can direct olefination and acetoxylation of distal meta-C–H bonds of anilines. nih.gov |

| Aniline N-Oxide Chemistry | Temporary oxidation of the aniline nitrogen to an N-oxide to alter its reactivity, enabling regioselective halogenation with reagents like thionyl bromide. nih.gov | Access to regiochemical outcomes that are complementary to classical electrophilic substitution. | Protocols allow for selective para-bromination or ortho-chlorination of N,N-dialkylanilines via their N-oxides. nih.govnih.gov |

In-Depth Mechanistic Understanding of Complex Transformations

As more sophisticated synthetic methods are developed, a deep understanding of the underlying reaction mechanisms becomes crucial for optimization and broader application. For a molecule like this compound, which contains multiple reactive sites, predicting the outcome of complex transformations requires detailed mechanistic investigation, often aided by computational chemistry.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms: The presence of a bromine atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. Historically, SNAr reactions were assumed to be stepwise processes involving a stable anionic intermediate (a Meisenheimer complex). nih.gov However, recent studies have revealed that many SNAr reactions are actually concerted, and the mechanism can exist on a continuum between stepwise and concerted pathways. nih.govrsc.org Future research could focus on elucidating the SNAr mechanism for this compound, investigating how the interplay between the electron-donating ethoxy and amino groups and the bromo leaving group influences the reaction pathway. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these reaction profiles. researchgate.net

Radical-Mediated Transformations: The exploration of radical-based reactions offers another avenue for functionalizing the this compound core. Computational studies have been employed to investigate the kinetics and thermodynamics of intramolecular radical additions to aniline derivatives. nih.gov Such studies reveal that the polarity of the radical and the arene are critical, and that substitution on the nitrogen atom is crucial for reactivity. nih.gov Future mechanistic work could apply these computational models to predict the feasibility and selectivity of radical reactions involving this compound, potentially uncovering novel and synthetically useful transformations.

| Transformation Type | Mechanistic Question | Investigative Tools | Relevance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Is the reaction stepwise (via Meisenheimer complex) or concerted? nih.gov | Kinetic Isotope Effect (KIE) studies, Density Functional Theory (DFT) calculations. | Predicting reactivity and product outcomes in substitution reactions at the bromo-position. |

| Radical Reactions | What are the activation barriers and thermodynamics for radical addition or substitution? nih.gov | DFT calculations, benchmarking against experimental values. | Uncovering novel C-C or C-X bond-forming reactions under radical conditions. |

| Transition-Metal Catalysis | What is the nature of the organometallic intermediates and the rate-determining step in C-H functionalization reactions? | In-situ spectroscopy (NMR, IR), isolation of intermediates, computational modeling. | Optimizing catalyst design and reaction conditions for selective derivatization. |

Integration into Novel Material Science and Chemical Engineering Technologies

The unique electronic and steric properties imparted by the bromo and ethoxy substituents make this compound an intriguing building block for new materials. Future research will likely focus on incorporating this monomer into polymers and other functional materials to tailor their properties for specific technological applications.

Functional Polymers: Polyaniline (PANI) is one of the most studied conducting polymers. The properties of PANI can be finely tuned by synthesizing it from substituted aniline monomers. nih.govrsc.org The polymerization of new aniline derivatives allows for the study of how substituents affect polymer characteristics through steric and electronic effects. nih.govrsc.org Incorporating this compound into a polymer backbone could lead to materials with enhanced properties:

Solubility: The ethoxy group may improve solubility in common organic solvents, facilitating processing and film formation. nih.gov

Electronic Properties: The combination of the electron-donating ethoxy group and the electron-withdrawing (by induction) bromo group could modulate the electronic bandgap of the resulting polymer.

Flame Retardancy: The presence of bromine is known to impart flame-retardant properties, which could be valuable in electronic or coating applications.

Research has also explored polymers with backbones consisting solely of nitrogen and sulfur, derived from the polymerization of anilines with sulfur monochloride, resulting in colored, conjugated materials. acs.org

Organic Functional Materials: Beyond traditional conducting polymers, halogen-capped aniline trimers have been investigated theoretically and are expected to demonstrate useful properties distinct from polyaniline, for example in corrosion inhibition. acs.org This suggests that well-defined oligomers or derivatives of this compound could serve as components in organic electronics, sensors, or as specialized coatings.

| Material Class | Potential Application | Predicted Influence of Substituents |

|---|---|---|

| Conducting Polymers | Organic electronics, sensors, anti-static coatings. | - Ethoxy (OEt): Enhances solubility and processability. Modulates electronic properties.

|

| Functional Oligomers | Corrosion inhibitors, molecular electronics components. | - Aniline Core: Provides redox activity.

|

| Specialty Dyes/Pigments | Industrial colorants, electrochromic materials. | - Substituent Effects: The combination of donor and acceptor-like groups can tune the absorption spectrum, leading to specific colors. acs.org |

Synergistic Approaches with Artificial Intelligence and Machine Learning for Chemical Discovery

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize how molecules are discovered, synthesized, and optimized. For a specific target like this compound, these computational tools can significantly accelerate future research.

De Novo Molecular Design: Generative models, a form of AI imagination, can design novel molecular structures with a desired set of properties. scitechdaily.com Using techniques like variational autoencoders (VAEs) or generative adversarial networks (GANs), researchers can train a model on a library of known molecules and then use it to generate new, synthetically feasible structures. youtube.com For instance, a generative model could be tasked with designing derivatives of this compound that are optimized for a specific property, such as inhibiting a biological target or possessing a specific bandgap for material applications. nih.goveurekalert.org

Property Prediction: Machine learning models can be built to predict the properties of molecules without the need for synthesis and testing. By developing Quantitative Structure-Property Relationship (QSPR) models, researchers could screen virtual libraries of this compound derivatives to identify candidates with the most promising electronic, material, or biological characteristics, thereby prioritizing experimental efforts.

| AI/ML Approach | Specific Application | Potential Impact |

|---|---|---|

| Reaction Prediction | Predicting the major product, yield, and potential byproducts of reactions involving this compound. jetir.org | Reduces failed experiments, accelerates the discovery of new derivatization reactions. |

| Generative Models (GANs, VAEs) | Designing novel derivatives of this compound with optimized properties for drug discovery or materials science. scitechdaily.comelsevierpure.com | Expands the accessible chemical space and accelerates the identification of high-value compounds. |

| Reinforcement Learning | Fine-tuning generative models to produce molecules with a high predicted activity or desired property score. nih.gov | Improves the efficiency of de novo design by focusing on the most promising regions of chemical space. |

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-ethoxyaniline, and what methodological considerations are critical?

- Methodology : this compound is typically synthesized via bromination of 2-ethoxyaniline using brominating agents (e.g., bromine in acetic acid or N-bromosuccinimide). Protecting the amine group with acetyl or tert-butoxycarbonyl (Boc) groups before bromination prevents undesired side reactions. After bromination, hydrolysis under acidic or basic conditions regenerates the free amine . Key considerations include:

- Temperature control : Excess heat may lead to de-ethoxylation or ring bromination at alternative positions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acidic media stabilize intermediates.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) for downstream applications.

Q. How is this compound characterized to confirm structure and purity in academic research?

- Analytical workflow :

- NMR spectroscopy : H NMR confirms substitution patterns (e.g., ethoxy group resonance at δ 1.3–1.5 ppm for -CH, δ 3.9–4.1 ppm for -OCH-). C NMR identifies bromine’s deshielding effect on adjacent carbons.

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., residual starting materials).

- Elemental analysis : Validates molecular formula (CHBrNO) .

Advanced Research Questions

Q. How can competing substitution and elimination pathways be controlled during the bromination of 2-ethoxyaniline?

- Mechanistic insights : Bromination may yield para-brominated byproducts or de-ethoxylation if conditions are improperly optimized.

- Electrophilic directing : The ethoxy group (-OCHCH) is strongly ortho/para-directing. Steric hindrance at the para position (due to ethoxy) favors bromination at the ortho position.

- Reagent choice : Using N-bromosuccinimide (NBS) with catalytic HSO minimizes elimination byproducts compared to Br/FeBr.

- Solvent effects : Non-polar solvents (e.g., CCl) reduce solvolysis of the ethoxy group .

Q. What strategies optimize this compound’s participation in Suzuki-Miyaura cross-coupling for biaryl synthesis?

- Reaction design :

- Catalyst system : Pd(PPh) or PdCl(dppf) with KCO in THF/water (3:1) at 80°C.

- Boronic acid compatibility : Electron-deficient boronic acids (e.g., 4-CF-CHB(OH)) enhance coupling efficiency.

- Protecting group retention : Boc-protected amines prevent Pd catalyst poisoning .

Q. How does the electronic nature of the ethoxy group influence this compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Electronic effects : The ethoxy group is electron-donating via resonance, activating the ring for electrophilic attack but deactivating it for NAS. However, bromine’s electron-withdrawing effect counterbalances this, enabling NAS at the ortho position under strong nucleophiles (e.g., NaN in DMSO at 120°C). Computational studies (DFT) show a partial positive charge at the bromine-adjacent carbon, favoring nucleophilic attack .

Applications in Drug Development

Q. What role does this compound play in the synthesis of kinase inhibitors?

- Case study : The compound serves as a precursor for functionalized anilines in kinase inhibitor scaffolds. For example, coupling with pyridine boronic acids generates biaryl motifs critical for ATP-binding site interactions. Derivatives exhibit IC values <100 nM against EGFR mutants in vitro .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported yields for this compound synthesis?

- Troubleshooting :

- Contradiction : Yields range from 60% (direct bromination) to 85% (protected amine route).

- Resolution : Protecting the amine (e.g., acetylation) reduces side reactions. Kinetic studies show Boc protection increases bromination efficiency by 25% compared to free amines.

- Validation : Reproducibility requires strict exclusion of moisture and oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.